Inokosterone
Overview
Description
25R-Inokosterone is a phytoecdysteroid, a type of steroid hormone found in plants. It is known for its role in promoting growth and development in insects, making it a significant compound in the study of insect physiology. The molecular formula of 25R-Inokosterone is C27H44O7, and it has a molecular weight of 480.63 g/mol . This compound is isolated from the roots of plants such as Achyranthes bidentata and Cyathula officinalis .
Mechanism of Action
Target of Action
Inokosterone, also known as 25R-Inokosterone, primarily targets the Estrogen Receptor 1 (ESR1) . ESR1 is a transcription factor that plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
this compound interacts with ESR1, similar to how estradiol does . This interaction triggers a series of biochemical reactions that lead to changes in gene expression and cellular activity .
Biochemical Pathways
this compound is part of the ecdysteroid class of compounds, which are polyhydroxylated sterols . These compounds function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . This compound’s action on ESR1 can influence various biochemical pathways, including those involved in antioxidative stress and autophagy .
Result of Action
this compound’s interaction with ESR1 leads to increased cell survival rate under oxidative stress conditions, enhanced antioxidant enzyme activity, and upregulated gene expression . It also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . These actions contribute to this compound’s anti-aging activity .
Action Environment
The action of this compound, like other ecdysteroids, can be influenced by environmental factors . .
Biochemical Analysis
Biochemical Properties
Inokosterone interacts with several biomolecules, including enzymes and proteins. It has been identified as a potential drug target of the Estrogen Receptor 1 (ESR1) in rheumatoid arthritis patients . This compound binds to ESR1, a transcription factor, playing a significant role in the molecular mechanism of Cyathula Officinalis, a traditional Chinese medicine used for treating rheumatoid arthritis .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . This compound-treated groups showed an increased cell survival rate under oxidative stress conditions, enhanced antioxidant enzyme activity, and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with the transcription factor ESR1, which is significantly increased in mRNA samples of rheumatoid arthritis patients . This binding interaction suggests that this compound may influence gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25R-Inokosterone involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of 25R-Inokosterone is primarily based on extraction from natural sources. The roots of Achyranthes bidentata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through chromatographic techniques to isolate 25R-Inokosterone .
Types of Reactions:
Oxidation: 25R-Inokosterone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 25R-Inokosterone into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include hydroxylated, oxidized, and reduced derivatives of 25R-Inokosterone, each with distinct biological activities .
Scientific Research Applications
25R-Inokosterone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroidal transformations and reaction mechanisms.
Biology: Investigated for its role in insect development and metamorphosis.
Medicine: Explored for its potential anti-inflammatory and anti-diabetic properties.
Industry: Utilized in the development of functional cosmetics due to its anti-atopy activity.
Comparison with Similar Compounds
25S-Inokosterone: Another stereoisomer with similar biological activities.
Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.
Turkesterone: Known for its anabolic properties and use in sports supplements.
Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-GYVHUXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164756 | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15130-85-5 | |
Record name | Inokosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inokosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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